

Application of DOTA-JR11 in Meningioma Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	DOTA-JR11	
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Introduction

Meningiomas are the most common primary intracranial tumors, and while often benign, a significant portion can be aggressive, recurrent, or surgically inaccessible.[1] The overexpression of somatostatin receptor subtype 2 (SSTR2) in the majority of meningiomas presents a key molecular target for both diagnosis and therapy.[2] **DOTA-JR11** (satoreotide tetraxetan) is a high-affinity antagonist for SSTR2.[3] When chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT), it offers a promising "theranostic" approach for managing meningioma.

This document provides detailed application notes and protocols for the use of **DOTA-JR11** in meningioma research, summarizing key data and methodologies to guide laboratory and clinical investigations.

Data Presentation: Quantitative Comparison of SSTR2 Ligands in Meningioma

The SSTR2 antagonist, ¹⁷⁷Lu-**DOTA-JR11**, has demonstrated advantages over the SSTR2 agonist, ¹⁷⁷Lu-DOTATOC, in the context of PRRT for meningioma.



Parameter	[¹⁷⁷ Lu]Lu- DOTA-JR11 (Antagonist)	[¹⁷⁷ Lu]Lu- DOTATOC (Agonist)	Key Findings	Reference
Meningioma Absorbed Dose (per cycle)	2.2–5.7 times higher	Lower	[177Lu]Lu-DOTA- JR11 delivers a significantly higher radiation dose to the tumor.[4][5]	[4][5]
Median Meningioma Absorbed Dose	11.5 Gy (range, 4.7-22.7 Gy)	3.4 Gy (range, 0.8-10.2 Gy)	Demonstrates superior energy deposition in the tumor.[5]	[5]
Tumor-to-Kidney Absorbed-Dose Ratio	2.0–4.8 times higher	Lower	Indicates a more favorable therapeutic index with lower risk of renal toxicity.[4]	[4][6]
Tumor-to-Bone Marrow Absorbed-Dose Ratio	0.9–1.9 times higher	Lower	Suggests a better safety profile concerning hematological toxicity.[4][6]	[4][6]
Disease Control Rate (at ≥12 months)	83%	Not directly compared in this study	High efficacy in therapy-resistant meningioma patients.[4][5]	[4][5]



Parameter	[⁶⁸ Ga]Ga- DOTA-JR11 PET/CT	Contrast- Enhanced MRI	Key Findings	Reference
Diagnostic Performance	High diagnostic value, complementary to MRI.	Standard for anatomical imaging.	[68Ga]Ga-DOTA-JR11 PET/CT can detect additional lesions and is particularly useful in complex locations like the skull base.[7]	[7]
Tumor Uptake (SUVmax) in Meningioma	13.6 ± 7.7	N/A	Significantly higher uptake in meningiomas compared to other tumors.[7]	[7]
Tumor-to- Endocranium Ratio (TBR)	64.2 ± 27.7	N/A	Provides high contrast for tumor delineation.[7]	[7]
Detection of Bone Involvement	Detected in all 14 pathologically confirmed cases.	Detected in 11 of 14 cases.	Superior in identifying bone infiltration by the tumor.[7]	[7]

Experimental Protocols Radiolabeling of DOTA-JR11 with Gallium-68 for PET Imaging

This protocol is based on a general method for labeling DOTA-peptides with 68 Ga from a 68 Ge/ 68 Ga generator.[1][2]

Materials:



- ⁶⁸Ge/⁶⁸Ga generator
- DOTA-JR11 peptide
- Cation exchange cartridge
- Acidified 5 M NaCl solution
- 1 M Sodium acetate buffer (pH 4.5)
- 1.4% Ascorbic acid solution (freshly prepared)
- Sterile water for injection
- Sterile 0.22 μm filter
- · Heating block
- Quality control equipment (e.g., iTLC, HPLC)

Procedure:

- Elute ⁶⁸Ga³⁺ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
- Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.
- Prepare the reaction solution by mixing 25-35 nmol of **DOTA-JR11**, 0.35 ml of 1 M sodium acetate buffer, and 0.35 ml of 1.4% ascorbic acid in sterile water.
- Elute the ⁶⁸Ga from the cartridge with acidified 5 M NaCl solution directly into the reaction vial containing the **DOTA-JR11** solution.
- Incubate the reaction mixture at 95°C for 10-15 minutes.
- After incubation, cool the reaction vial to room temperature.
- Perform quality control to determine radiochemical purity using iTLC or HPLC.



• For patient administration, neutralize the final product and pass it through a sterile 0.22 μm filter.

Radiolabeling of DOTA-JR11 with Lutetium-177 for PRRT

This protocol outlines a manual method for labeling DOTA-peptides with ¹⁷⁷Lu.[8][9]

Materials:

- 177LuCl₃ solution
- DOTA-JR11 peptide
- Reaction Buffer: Ascorbate or Acetate buffer (pH 4.5-5.0)
- Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 4 mg/mL)
- Sterile water for injection
- C18 Sep-Pak light cartridge for purification
- 70% Ethanol
- Sterile 0.22 μm filter
- · Heating block

Procedure:

- In a sterile reaction vial, dissolve the **DOTA-JR11** peptide in the reaction buffer.
- Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.
- Gently mix and verify the pH of the reaction mixture is between 4.5 and 5.0.
- Incubate the reaction vial in a dry heat block at 80-95°C for 20-30 minutes.
- After incubation, allow the vial to cool to room temperature.



- Add DTPA solution to chelate any unreacted ¹⁷⁷Lu.
- Purify the ¹⁷⁷Lu-**DOTA-JR11** using a C18 Sep-Pak cartridge, pre-conditioned with ethanol and water. Load the reaction mixture, wash with sterile water, and elute the product with 70% ethanol.
- Evaporate the ethanol and reconstitute the final product in sterile saline.
- · Perform quality control for radiochemical purity.
- Pass the final product through a sterile 0.22 µm filter before administration.

In Vitro SSTR2 Binding Assay

This competitive binding assay protocol is designed to determine the binding affinity of **DOTA- JR11** to SSTR2 expressed on meningioma cells or cell membranes.[5][10]

Materials:

- Meningioma cell line expressing SSTR2 (e.g., IOMM-Lee, CH-157) or prepared cell membranes
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Radioligand (e.g., [125]-Tyr11]-Somatostatin-14)
- Unlabeled DOTA-JR11 (competitor)
- Unlabeled somatostatin (for non-specific binding)
- 96-well microplates
- Filtration apparatus with glass fiber filters
- Scintillation counter

Procedure:

Prepare serial dilutions of unlabeled DOTA-JR11.



- In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and either buffer (for total binding), excess unlabeled somatostatin (for non-specific binding), or varying concentrations of DOTA-JR11.
- Add the cell membrane preparation or intact cells to each well to initiate the binding reaction.
- Incubate the plate at 37°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the DOTA-JR11 concentration to determine the IC₅₀ value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Studies in a Meningioma Xenograft Model

This protocol describes the establishment of a subcutaneous meningioma xenograft model for imaging and therapy studies.[7][11][12]

Materials:

- Immunodeficient mice (e.g., nude or SCID)
- SSTR2-positive human meningioma cell line (e.g., IOMM-Lee)
- Matrigel or similar extracellular matrix
- Radiolabeled DOTA-JR11 ([68Ga]Ga-DOTA-JR11 or [177Lu]Lu-DOTA-JR11)
- Imaging system (PET/CT or SPECT/CT)

Procedure:

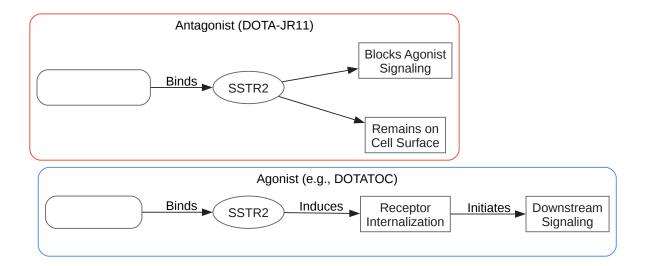


- Tumor Inoculation: Subcutaneously inject a suspension of meningioma cells mixed with Matrigel into the flank of the immunodeficient mice.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
- Imaging Studies: Once tumors reach a suitable size (e.g., 100-200 mm³), inject [68Ga]Ga-**DOTA-JR11** intravenously and perform PET/CT imaging at various time points (e.g., 1, 2, 4 hours post-injection) to assess tumor uptake and biodistribution.
- Therapy Studies: For PRRT studies, administer a therapeutic dose of [177Lu]Lu-DOTA-JR11 intravenously to tumor-bearing mice.
- Efficacy Assessment: Monitor tumor volume and body weight regularly. The primary endpoint is typically tumor growth delay or regression.
- Toxicity Evaluation: Monitor for signs of toxicity and perform histological analysis of major organs at the end of the study.

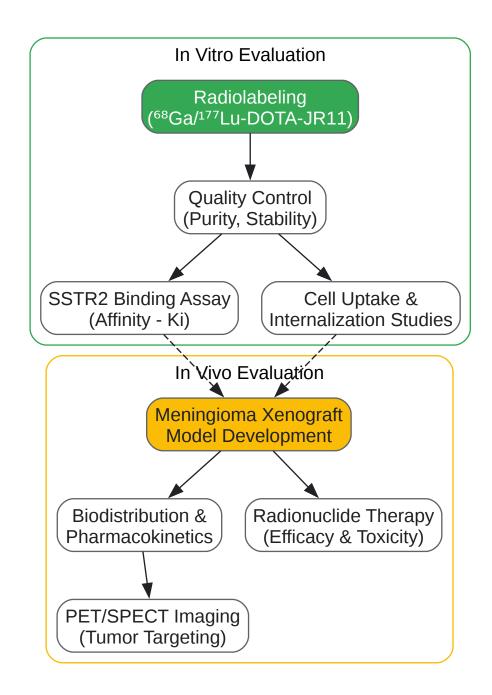
Visualizations

SSTR2 Signaling: Agonist vs. Antagonist

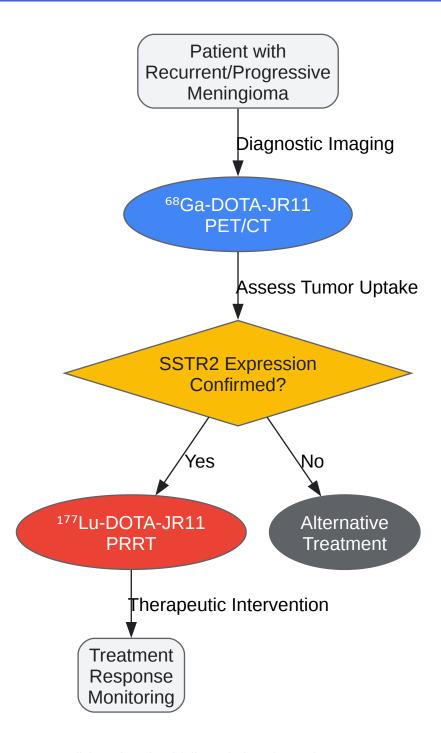












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